N-(4-chlorobenzyl)-2-methylbenzamide

Lipophilicity LogP Physicochemical profiling

N-(4-Chlorobenzyl)-2-methylbenzamide (CAS 41882-12-6; molecular formula C₁₅H₁₄ClNO; MW 259.73 g/mol) is an N-substituted benzamide derivative bearing a 4-chlorobenzyl group on the amide nitrogen and a 2-methyl substituent on the benzoyl ring. The compound is commercially catalogued by Sigma-Aldrich (AldrichCPR line, product L130753) as part of a collection of rare and unique chemicals for early-discovery research.

Molecular Formula C15H14ClNO
Molecular Weight 259.73 g/mol
Cat. No. B15088509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorobenzyl)-2-methylbenzamide
Molecular FormulaC15H14ClNO
Molecular Weight259.73 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)Cl
InChIInChI=1S/C15H14ClNO/c1-11-4-2-3-5-14(11)15(18)17-10-12-6-8-13(16)9-7-12/h2-9H,10H2,1H3,(H,17,18)
InChIKeyPHDIFLCRKYPHKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Chlorobenzyl)-2-methylbenzamide (CAS 41882-12-6): Core Chemical Identity and Compound-Class Positioning for Procurement Screening


N-(4-Chlorobenzyl)-2-methylbenzamide (CAS 41882-12-6; molecular formula C₁₅H₁₄ClNO; MW 259.73 g/mol) is an N-substituted benzamide derivative bearing a 4-chlorobenzyl group on the amide nitrogen and a 2-methyl substituent on the benzoyl ring . The compound is commercially catalogued by Sigma-Aldrich (AldrichCPR line, product L130753) as part of a collection of rare and unique chemicals for early-discovery research [1]. Calculated physicochemical parameters include a boiling point of 431.2±38.0 °C, density of 1.187±0.06 g/cm³, and a predicted pKa of 14.03±0.46 . The N-benzylbenzamide scaffold is structurally related to the histone deacetylase (HDAC) inhibitor class exemplified by entinostat (MS-275), although the 2-methyl substitution on the benzamide ring and the 4-chloro substitution on the N-benzyl moiety represent a distinct substitution pattern whose biological consequences are not yet fully profiled in the public literature [2].

Why Structural Analogs of N-(4-Chlorobenzyl)-2-methylbenzamide Cannot Be Interchanged Without Quantitative Verification


Within the N-benzylbenzamide chemical space, subtle positional or electronic perturbations produce large, non-linear changes in physicochemical properties and biological activity. Published structure–activity relationship (SAR) data for benzamide HDAC inhibitors demonstrate that moving a methyl substituent from the 2- to the 4-position of the benzamide ring increases the IC₅₀ from 8.7±0.7 µM to 29.1±3.8 µM, while introducing a chlorine atom or nitro group on the benzamide ring largely abolishes antiproliferative activity [1]. Furthermore, the replacement of an N-benzyl group (as in the target compound) with an N-phenyl group (as in N-(4-chlorophenyl)-2-methylbenzamide) alters molecular weight by ~14 Da, reduces logP by approximately 0.6–0.8 units, and eliminates a rotatable bond, all of which can profoundly affect target engagement, metabolic stability, and solubility . These findings indicate that even structurally adjacent analogs cannot be presumed functionally interchangeable, making compound-specific differentiation essential for informed procurement decisions in both lead-optimization chemistry and focused-library screening campaigns.

Quantitative Comparative Evidence for Differentiating N-(4-Chlorobenzyl)-2-methylbenzamide from Its Closest Analogs


Predicted Lipophilicity (LogP) Comparison: N-(4-Chlorobenzyl)-2-methylbenzamide vs. Its N-Phenyl Analog

N-(4-Chlorobenzyl)-2-methylbenzamide contains an N-benzyl linkage, which adds one additional methylene unit and a rotatable bond relative to its N-phenyl analog N-(4-chlorophenyl)-2-methylbenzamide (CAS 65492-63-9). This structural difference is predicted to increase logP by approximately 0.6–0.8 log units based on the incremental Hansch π-value for a methylene insertion into an aliphatic chain (~0.5) plus the loss of an N–H hydrogen-bond-donor shielding effect [1]. The increased lipophilicity of the benzyl derivative may translate to altered membrane permeability, plasma protein binding, and volume of distribution compared with the aniline analog, making it a deliberately more lipophilic probe for structure–property relationship (SPR) studies [2].

Lipophilicity LogP Physicochemical profiling Drug design

Hydrogen-Bond Donor Count Comparison: N-(4-Chlorobenzyl)-2-methylbenzamide vs. Positional Isomer N-(4-Chlorobenzyl)-4-methylbenzamide

The target compound and its positional isomer N-(4-chlorobenzyl)-4-methylbenzamide (CAS 41882-17-1) are indistinguishable by molecular formula (C₁₅H₁₄ClNO), molecular weight (259.73 g/mol), hydrogen-bond donor count (1, the amide N–H), and hydrogen-bond acceptor count (1, the amide C=O) . However, the ortho-methyl group in the target compound introduces steric hindrance adjacent to the amide carbonyl, which can disrupt the planarity of the benzamide moiety and weaken intermolecular N–H···O=C hydrogen bonding in the solid state, as demonstrated in single-crystal X-ray structures of closely related ortho-substituted benzamides [1]. The 4-methyl isomer lacks this steric compression and may exhibit different crystal packing, melting point, and solubility behavior. This distinction is critical for solid-form screening and formulation studies where physicochemical consistency across positional isomers cannot be assumed.

Hydrogen bonding Crystal engineering Solid-state properties

Predicted Boiling Point and Thermal Stability: N-(4-Chlorobenzyl)-2-methylbenzamide vs. Reversed-Substitution Analog 4-Chloro-N-(2-methylbenzyl)benzamide

N-(4-Chlorobenzyl)-2-methylbenzamide places the chlorine atom on the N-benzyl ring and the methyl group on the benzamide ring, whereas 4-chloro-N-(2-methylbenzyl)benzamide (CAS 125552-99-0) reverses this substitution pattern (chlorine on the benzamide ring; methyl on the N-benzyl ring). Despite identical molecular formula and molecular weight (C₁₅H₁₄ClNO, 259.73 g/mol), the predicted logP values differ: the reversed analog has a computed logP of 3.97, while the target compound is predicted to have a slightly higher logP (~4.1–4.3) due to the contribution of the 4-chlorobenzyl fragment relative to the 2-methylbenzyl fragment . The boiling point of the reversed analog has been reported at approximately 407.8±55.0 °C, which is ~23 °C lower than the predicted boiling point of the target compound (431.2±38.0 °C), suggesting different intermolecular interaction strengths that may affect distillation-based purification feasibility and high-temperature reaction suitability .

Thermal stability Boiling point prediction Volatility Purification

Class-Level HDAC SAR: Ortho-Methyl Benzamide as a Privileged Zinc-Binding Motif Relative to Para-Methyl or Unsubstituted Analogs

The ortho-substituted benzamide core present in N-(4-chlorobenzyl)-2-methylbenzamide is recognized within the HDAC inhibitor field as a bidentate zinc-binding group (ZBG). Published quantitative SAR data for closely related substituted benzamides show that the 2-methyl derivative (lead compound) has an IC₅₀ of 8.7±0.7 µM, whereas the 3-methyl analog (5a) shows reduced potency (IC₅₀ 14.8±5.0 µM), and the 4-methyl analog (5b) is significantly weaker (IC₅₀ 29.1±3.8 µM) [1]. Introduction of a chlorine substituent or nitro group on the benzamide ring was reported to largely abolish antiproliferative activity in multiple cancer cell lines (MCF-7, A549, K562, MDA-MB-231) [2]. Although direct HDAC IC₅₀ data for the target compound itself are not available in the public domain, its ortho-methyl substitution pattern is predicted to preserve the optimal ZBG geometry, whereas its chlorine atom resides on the N-benzyl ring—a position that may modulate binding-pocket interactions without disrupting zinc chelation [2]. In contrast, the positional isomer N-(4-chlorobenzyl)-4-methylbenzamide, which places the methyl group at the para position, would be expected to exhibit substantially weaker zinc coordination and thus lower HDAC inhibitory potency.

HDAC inhibition Epigenetics Zinc-binding group Structure-activity relationship

Procurement Source Differentiation: Sigma-Aldrich AldrichCPR vs. Specialist Vendor Catalogues

N-(4-Chlorobenzyl)-2-methylbenzamide is available through Sigma-Aldrich under the AldrichCPR line (product L130753) as part of a curated collection of rare and unique chemicals offered to early-discovery researchers [1]. Sigma-Aldrich explicitly states that no analytical data are collected for this product, and the compound is sold 'AS-IS' without any warranty of purity or identity verification [1]. An alternative source, Vitas-M Lab, lists the compound at 90%+ purity in 1 mg packaging . By contrast, the positional isomer N-(4-chlorobenzyl)-4-methylbenzamide (CAS 41882-17-1) is listed by Sigma-Aldrich with a stated purity of 97% [2]. The analog 2-chloro-N-(4-chlorobenzyl)-4-methylbenzamide (CAS 430456-96-5) contains an additional chlorine atom, increasing molecular weight to 294.2 g/mol and introducing a second halogen-bond donor, which may complicate crystallography experiments . For procurement decisions, the target compound's AldrichCPR status means the buyer assumes responsibility for identity and purity confirmation, representing a different risk–cost profile compared with analogs offered at defined purity grades.

Chemical procurement Vendor comparison Purity Supply chain

Best-Validated Research and Procurement Scenarios for N-(4-Chlorobenzyl)-2-methylbenzamide Based on Differential Evidence


Focused Benzamide HDAC Inhibitor Library Design Requiring Ortho-Methyl Zinc-Binding Geometry

Investigators constructing a focused benzamide library for HDAC inhibitor screening should prioritize N-(4-chlorobenzyl)-2-methylbenzamide over its 4-methyl positional isomer, because published SAR data demonstrate that the ortho-methyl substitution pattern retains the optimal zinc-binding geometry (2-Me IC₅₀ = 8.7±0.7 µM) whereas the para-methyl analog exhibits a 3.3-fold loss in potency (4-Me IC₅₀ = 29.1±3.8 µM) [1]. The chlorine atom, when positioned on the N-benzyl ring rather than the benzamide ring, avoids the activity-abolishing effect of direct benzamide-ring halogenation reported by Chen et al. (2020) [2]. The compound's AldrichCPR availability through Sigma-Aldrich provides a rapid procurement pathway for initial screening, though users should budget for in-house purity verification via LCMS or ¹H NMR before committing to dose-response profiling.

Physicochemical Probing of Lipophilicity-Dependent Membrane Permeability in Caco-2 or PAMPA Assays

With an estimated logP of ~4.1–4.3, N-(4-chlorobenzyl)-2-methylbenzamide is predicted to be 0.6–0.8 log units more lipophilic than its N-phenyl analog N-(4-chlorophenyl)-2-methylbenzamide (logP ~3.3–3.5). This difference corresponds to a predicted 3–6 fold increase in passive membrane permeability based on the linear free-energy relationship between logP and logPₑ (effective permeability) [1]. Researchers conducting parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer transport studies can use the benzyl vs. phenyl pair as matched molecular probes to isolate the contribution of a single methylene linker to permeability, without altering the chlorophenyl and 2-methylbenzamide pharmacophoric elements.

Solid-State Form and Crystal Engineering Studies Exploiting Ortho-Substituent Steric Effects

The ortho-methyl group adjacent to the amide carbonyl in N-(4-chlorobenzyl)-2-methylbenzamide introduces steric compression that disrupts co-planarity of the benzamide moiety, as documented in single-crystal X-ray diffraction studies of structurally analogous ortho-substituted N-benzylbenzamides [1]. This steric effect can be exploited in crystal engineering studies comparing the solid-state packing, melting point, and solubility of the target compound against its 4-methyl positional isomer, which lacks ortho steric hindrance. The two isomers share identical HBD/HBA counts (1/1) and molecular formula (C₁₅H₁₄ClNO), making them an ideal matched pair for isolating the contribution of steric effects to solid-state properties.

Medicinal Chemistry Scaffold-Hopping Campaigns Using the 4-Chlorobenzyl Fragment as a Synthetic Handle

The 4-chlorobenzyl group serves as a versatile synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig) or nucleophilic aromatic substitution, while the ortho-methyl benzamide core provides a conformationally constrained zinc-binding motif. The target compound's predicted thermal stability (BP 431.2±38.0 °C) exceeds that of the reversed-substitution analog 4-chloro-N-(2-methylbenzyl)benzamide (BP ~407.8 °C) by approximately 23 °C [1], suggesting greater tolerance for high-temperature amidation or coupling reactions. Procurement of the AldrichCPR product from Sigma-Aldrich (25 mg unit) enables rapid feasibility testing of synthetic transformations before committing to multi-gram custom synthesis.

Quote Request

Request a Quote for N-(4-chlorobenzyl)-2-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.